Home > Products > Screening Compounds P122562 > Leuprolide mesylate
Leuprolide mesylate - 944347-41-5

Leuprolide mesylate

Catalog Number: EVT-273231
CAS Number: 944347-41-5
Molecular Formula: C60H88N16O15S
Molecular Weight: 1305.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Leuprolide Mesylate is the mesylate salt form of leuprolide, a synthetic nonapeptide analogue of gonadotropin-releasing hormone (GnRH), with potential antineoplastic activity. Upon administration, leuprolide binds to and activates the gonadotropin-releasing hormone receptor (GnRHR). The continuous stimulation of GnRHR by leuprolide results in both the desensitization of pituitary GnRHR and the inhibition of pituitary secretion of the gonadotropins follicle stimulating hormone (FSH) and luteinizing hormone (LH). In males, this results in a significant decline in testosterone production to castration levels and may inhibit androgen receptor-positive tumor progression.
See also: Leuprolide (has active moiety).
Overview

Leuprolide mesylate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH), primarily used in the treatment of hormone-sensitive conditions such as advanced prostate cancer, endometriosis, and central precocious puberty. It acts by inhibiting the release of gonadotropins, leading to decreased levels of sex hormones. The compound is classified as a GnRH agonist, although its prolonged administration results in a downregulation of GnRH receptors, effectively acting as an antagonist over time.

Source and Classification

Leuprolide mesylate is derived from the natural peptide GnRH, with modifications that enhance its pharmacokinetic properties. Specifically, it includes a D-leucine residue that extends its half-life compared to the endogenous hormone. The mesylate salt form aids in solubility and stability, making it suitable for injection formulations. Leuprolide mesylate falls under the category of peptide therapeutics and is classified as a hormone therapy agent.

Synthesis Analysis

Methods and Technical Details

The synthesis of leuprolide mesylate typically involves solid-phase peptide synthesis (SPPS), a method established by Robert Merrifield in 1963. This technique allows for the sequential addition of protected amino acids to a resin-bound peptide chain. Key steps include:

  1. Resin Preparation: An acid-labile resin is functionalized with an amino acid derivative, ensuring all side chains are protected.
  2. Coupling: Amino acids are coupled to the growing peptide chain using coupling reagents.
  3. Deprotection: Protective groups are removed using acidic solutions, often trifluoroacetic acid (TFA), to yield the deprotected peptide precursor.
  4. Amidation: The precursor is amidated with ethyl amine to form leuprolide.
  5. Purification: The crude product is purified using reverse-phase high-performance liquid chromatography (HPLC) to achieve high purity (>99%) .
Molecular Structure Analysis

Structure and Data

Leuprolide mesylate has the molecular formula C₅₉H₈₄N₁₆O₁₂S and a molecular weight of approximately 1,129.48 g/mol. Its structure consists of a sequence of nine amino acids with specific modifications that enhance its stability and activity:

  • Sequence: Pyr-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro
  • Key Modifications: The presence of D-leucine increases resistance to enzymatic degradation.

The structural representation can be visualized through molecular modeling software or chemical databases such as PubChem .

Chemical Reactions Analysis

Reactions and Technical Details

Leuprolide mesylate undergoes several chemical reactions during its synthesis:

  1. Peptide Bond Formation: This occurs during the coupling steps in SPPS, where carboxylic acid groups react with amines.
  2. Deprotection Reactions: Utilization of TFA cleaves protective groups from amino acids, enabling the formation of free amine functionalities.
  3. Amidation Reaction: The reaction between the deprotected peptide precursor and ethyl amine forms leuprolide through nucleophilic attack on the carbonyl carbon of the carboxylic acid group.

These reactions are critical for achieving the desired structure and functionality of leuprolide mesylate.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water; stability varies with pH.

Chemical Properties

  • Stability: Sensitive to hydrolysis; optimal storage conditions are required to maintain potency.
  • Half-Life: Approximately three hours post-injection; steady-state concentrations are achieved within four weeks .
  • Protein Binding: Approximately 43% to 49% binding to human plasma proteins.

These properties influence its formulation and clinical use.

Applications

Leuprolide mesylate is utilized primarily in:

  • Oncology: Treatment for advanced prostate cancer through androgen suppression.
  • Gynecology: Management of endometriosis by reducing estrogen levels.
  • Pediatrics: Treatment for central precocious puberty by regulating hormone release.

Its efficacy in these areas stems from its ability to modulate hormonal pathways effectively .

Introduction to Leuprolide Mesylate

Historical Development and Approval Timeline of Leuprolide Mesylate

The development trajectory of leuprolide mesylate spans nearly five decades of endocrine therapeutic innovation:

  • 1973: Leuprolide (leuprorelin) was first patented following its discovery by Takeda Pharmaceutical Company, marking the genesis of synthetic GnRH agonists [3] [5].
  • 1985: The initial acetate formulation (Lupron) received FDA approval, introducing the first-generation therapeutic for prostate cancer, endometriosis, and central precocious puberty [3] [5].
  • 2021 (May 26): The mesylate salt formulation (Camcevi) gained FDA approval as a ready-to-use 6-month subcutaneous depot injection for advanced prostate cancer. Developed by Foresee Pharmaceuticals, this formulation eliminated reconstitution requirements and offered extended release kinetics [1] [9].
  • 2024 (October): A New Drug Application (NDA) was submitted for a 3-month depot formulation of leuprolide mesylate, supported by Phase III trial data demonstrating 97.9% testosterone suppression efficacy (≤50 ng/dL) from days 28-168 post-administration [9].

Table 1: Key Regulatory Milestones for Leuprolide Formulations

YearEventFormulation Details
1985Initial FDA approval of leuprolide acetateDaily subcutaneous injection (Lupron)
1990sExtended-release acetate depots introduced1, 3, 4, and 6-month intramuscular formulations
2021FDA approval of leuprolide mesylate (Camcevi)Ready-to-use 6-month subcutaneous depot
2024NDA submission for 3-month mesylate depotInvestigational 25mg formulation (pending 2025 approval)

This evolution reflects a continuous pharmaceutical effort to enhance dosing convenience and therapeutic stability, positioning leuprolide mesylate as a contemporary advancement in GnRH agonist therapy [1] [5] [9].

Structural and Functional Classification Within GnRH Analogs

Leuprolide mesylate belongs to the synthetic GnRH agonist class, distinguished by specific molecular modifications and formulation characteristics:

  • Chemical Structure: As a synthetic nonapeptide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt), leuprolide incorporates a D-leucine substitution at position 6, which critically enhances receptor binding affinity and prolongs plasma half-life compared to native GnRH (t½ = 3 hours vs. 3-4 minutes) [3] [7]. The mesylate counterion (methanesulfonate) enhances aqueous solubility and stability in depot formulations relative to acetate salts [7].

  • Mechanistic Pharmacology: Functionally, leuprolide mesylate exhibits biphasic action through pituitary GnRH receptor binding. Initial receptor activation causes transient gonadotropin surge ("flare effect") and testosterone elevation (days 1-7). Sustained receptor stimulation induces pituitary desensitization within 2-4 weeks, culminating in profound suppression of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and downstream gonadal steroids [3] [5] [6].

Table 2: Structural and Functional Comparison of GnRH Agonists

CompoundAmino Acid SubstitutionsSalt FormDelivery System
Leuprolide mesylateD-Leu⁶, Pro⁹-NHEtMesylatePLGA/PLA microspheres
GoserelinD-Ser(tBu)⁶, Azgly¹⁰AcetatePLA matrix implant
TriptorelinD-Trp⁶Pamoate/acetatePLGA microspheres
HistrelinD-His(Bzl)⁶, Pro⁹-NHEtAcetateHydrogel implant
  • Formulation Technology: The 6-month depot employs biodegradable poly(lactic-co-glycolic acid) (PLGA) and polylactic acid (PLA) microspheres that control drug release through polymer erosion kinetics. This technology maintains steady-state plasma concentrations over extended periods without peak-trough fluctuations [5] [9]. Microsphere size (20-100μm) and copolymer composition (lactide:glycolide ratio) are engineered to modulate degradation rates, enabling precise release profiles across 1-6 month formulations [5].

Role in Modern Androgen Deprivation Therapy (ADT)

Leuprolide mesylate occupies a strategic position in contemporary prostate cancer management through three key dimensions:

  • Therapeutic Efficacy: The 6-month subcutaneous depot achieves medical castration (testosterone ≤50 ng/dL) in 98.6% of advanced prostate cancer patients by day 28, with sustained suppression throughout treatment cycles. Phase III data demonstrate a mean testosterone concentration of 17.8 ng/dL at day 28, with no mean testosterone increase following subsequent injections [1] [9]. This positions leuprolide mesylate as pharmacologically equivalent to surgical castration while offering reversibility and reduced psychological impact [6].

  • Combination Therapy Applications: Leuprolide mesylate serves as the backbone for modern multimodal ADT approaches:

  • With Antiandrogens: Concomitant administration during initial weeks mitigates testosterone flare-related complications [6].
  • With Novel AR Inhibitors: Sequential or concurrent use with second-generation androgen receptor inhibitors (abiraterone, enzalutamide) extends therapeutic efficacy in castration-resistant disease [4] [6].
  • With Chemotherapy: Emerging evidence supports synergy with taxanes (docetaxel) through enhanced cancer cell apoptosis [8].

Table 3: Clinical Efficacy Profile of Leuprolide Mesylate in Advanced Prostate Cancer

ParameterPhase III Results (NCT03261999)Clinical Significance
Testosterone suppression rate (≤50 ng/dL)97.9% (95% CI: 93.5%-99.3%)Meets castration criteria in >97% patients
Mean testosterone at day 2817.8 ng/dLComparable to surgical castration
Injection site reactions5.56% hemorrhageImproved tolerability vs. intramuscular
Transient testosterone escape0.7% after second injectionEnhanced stability vs. early agonists
  • Therapeutic Advantages: The ready-to-use formulation eliminates reconstitution errors and reduces administration time compared to lyophilized products [1] [9]. Its position in the GnRH agonist landscape is further strengthened by emerging data on metabolic sequelae, including increased abdominal adiposity (observed in murine models) and elevated cardiac troponin levels without immediate systolic dysfunction—findings that underscore the need for long-term monitoring rather than therapeutic avoidance [8].

Table 4: Leuprolide Mesylate in Contemporary Combination ADT Regimens

Combination ApproachMechanistic RationaleClinical Application
Antiandrogens (bicalutamide) during initiationBlocks androgen receptor activation during testosterone flareStandard of care during first 2-4 weeks
Abiraterone acetate + prednisoneSuppresses extragonadal androgen synthesisMetastatic castration-sensitive prostate cancer
Docetaxel chemotherapyEnhanced cytotoxicity in low-testosterone milieuHigh-volume metastatic disease
RadiotherapySensitizes cancer cells to radiation damageLocally advanced disease

Leuprolide mesylate's clinical trajectory continues to evolve, with investigational 3-month depots demonstrating non-inferior efficacy (97.9% castration rate) in phase III trials. This positions the compound for potential expanded therapeutic utilization, pending FDA review completion in 2025 [9].

Comprehensive List of Leuprolide Compounds

Table 5: Leuprolide Formulations and Global Brand Names

Chemical DesignationBrand NamesManufacturerAdministration Route
Leuprolide acetateLupron, Lucrin, LeuprogelAbbVie, TakedaSubcutaneous, intramuscular
Leuprolide acetate/ norethindrone acetateLupaneta PackAbbVieOral + intramuscular
Leuprolide mesylateCamceviForesee PharmaceuticalsSubcutaneous depot
Leuprolide acetate implantViadurBayerSubcutaneous
Leuprolide acetate SREligardTolmarSubcutaneous depot

Note: This table encompasses all major formulations referenced in the analyzed literature [1] [3] [5].

Properties

CAS Number

944347-41-5

Product Name

Leuprolide mesylate

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide;methanesulfonic acid

Molecular Formula

C60H88N16O15S

Molecular Weight

1305.5 g/mol

InChI

InChI=1S/C59H84N16O12.CH4O3S/c1-6-63-57(86)48-14-10-22-75(48)58(87)41(13-9-21-64-59(60)61)68-51(80)42(23-32(2)3)69-52(81)43(24-33(4)5)70-53(82)44(25-34-15-17-37(77)18-16-34)71-56(85)47(30-76)74-54(83)45(26-35-28-65-39-12-8-7-11-38(35)39)72-55(84)46(27-36-29-62-31-66-36)73-50(79)40-19-20-49(78)67-40;1-5(2,3)4/h7-8,11-12,15-18,28-29,31-33,40-48,65,76-77H,6,9-10,13-14,19-27,30H2,1-5H3,(H,62,66)(H,63,86)(H,67,78)(H,68,80)(H,69,81)(H,70,82)(H,71,85)(H,72,84)(H,73,79)(H,74,83)(H4,60,61,64);1H3,(H,2,3,4)/t40-,41-,42-,43+,44-,45-,46-,47-,48-;/m0./s1

InChI Key

MBIDSOMXPLCOHS-XNHQSDQCSA-N

SMILES

CCNC([C@@H]1CCCN1C([C@@H](NC([C@@H](NC([C@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H](NC([C@@H]2CCC(N2)=O)=O)Cc3nc[nH]c3)=O)Cc4c5ccccc5[nH]c4)=O)CO)=O)Cc6ccc(O)cc6)=O)CC(C)C)=O)CC(C)C)=O)CCCNC(N)=N)=O)=O.CS(=O)(O)=O

Solubility

Soluble in DMSO

Synonyms

Leuprolide mesylate; Pglu-his-trp-ser-tyr-d-leu-leu-arg-pro-nhc2H5 methanesulfonate;

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CS(=O)(=O)O

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.